molecular formula C13H16BrNO B1375173 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one CAS No. 1344114-08-4

3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

Cat. No.: B1375173
CAS No.: 1344114-08-4
M. Wt: 282.18 g/mol
InChI Key: HPDOQSIHHINQIG-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a bromine substituent at position 3 of the pyrrolidinone ring and a sterically hindered 2,4,6-trimethylphenyl (mesityl) group at position 1. Its mesityl group confers significant steric bulk, which may influence reactivity and selectivity in substitution or coupling reactions .

Properties

IUPAC Name

3-bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-8-6-9(2)12(10(3)7-8)15-5-4-11(14)13(15)16/h6-7,11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDOQSIHHINQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCC(C2=O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-Chloro-butyric Acid Chloride

The initial key step is the bromination of 4-chloro-butyric acid chloride to form the corresponding α-bromo acid chloride intermediate. This reaction is performed in an inert, chlorinated hydrocarbon solvent such as dichloromethane or tetrachloromethane. The reagents used include N-bromo-succinimide (NBS) in a molar ratio of 1:1.5 relative to the acid chloride, with catalytic amounts of thionyl chloride (5–10 mol%) and hydrobromic acid (approximately 3 mol%) to facilitate the reaction.

  • Reaction conditions: Room temperature to slightly elevated temperature (around 40–45 °C).
  • Outcome: Smooth bromination without formation of by-products, yielding the brominated acid chloride intermediate ready for the next step without purification.

Formation of the Amide and Cyclization to the Lactam

The brominated acid chloride is then reacted directly with the 2,4,6-trimethylphenyl-substituted amine to form the amide intermediate, which cyclizes in situ to yield the target 3-bromo-pyrrolidin-2-one derivative.

  • Reaction medium: Non-aqueous, with sodium or potassium hydroxide (preferably anhydrous pearls) and a phase-transfer catalyst.
  • Procedure: The substituted amine is added under vigorous stirring, followed by the brominated acid chloride solution.
  • Temperature: The reaction temperature rises spontaneously and is maintained at approximately 40–45 °C.
  • Advantages: This one-pot process improves yield, shortens reaction time, and avoids the use of elemental bromine, reducing costs and hazards.

Summary Table of Preparation Steps

Step Reactants/Conditions Description Outcome/Notes
1 4-chloro-butyric acid chloride + N-bromo-succinimide + thionyl chloride + hydrobromic acid in dichloromethane Bromination of acid chloride at 0–45 °C Formation of α-bromo acid chloride intermediate; no by-products
2 α-bromo acid chloride + 2,4,6-trimethylphenylamine + NaOH + phase transfer catalyst in non-aqueous medium Amide formation and cyclization at 40–45 °C One-step formation of this compound with high yield

Detailed Research Findings and Analysis

  • The patented method (US6114541A) emphasizes the use of N-bromo-succinimide instead of elemental bromine, which is safer and more economical, yielding higher purity and better yields for α-bromo-lactams, including pyrrolidin-2-one derivatives.
  • The process avoids intermediate purification steps, streamlining synthesis and reducing waste.
  • The use of phase-transfer catalysts and anhydrous hydroxide bases facilitates the cyclization step efficiently in a non-aqueous environment.
  • The reaction temperature control is critical to maintain selectivity and prevent side reactions.
  • The method is versatile and applicable to various substituted amines, including the 2,4,6-trimethylphenyl amine required for the target compound.
  • No significant by-products or halogen exchange side reactions have been reported under these conditions, indicating a clean and robust process.

Additional Considerations

  • The 2,4,6-trimethylphenyl substituent provides steric hindrance that may influence reaction kinetics and selectivity; however, the described method accommodates such substituted amines effectively.
  • The bromination step is highly selective for the α-position relative to the acid chloride functionality, crucial for the subsequent cyclization.
  • Alternative bromination methods involving elemental bromine are less favored due to safety and cost concerns.
  • The reaction scale-up is feasible due to the mild conditions and straightforward work-up.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce carboxyl or hydroxyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research has indicated that derivatives of pyrrolidinones exhibit promising antitumor properties. For instance, compounds similar to 3-bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications of the pyrrolidinone structure could enhance cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study : In vitro assays showed that a related compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant potency .

2. Neurological Research

Pyrrolidinone derivatives have been explored for their neuroprotective effects. The compound's ability to modulate neurotransmitter systems presents potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Study : A series of experiments revealed that compounds with similar structures improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation .

Organic Synthesis Applications

1. Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.

Data Table: Functionalization Reactions

Reaction TypeConditionsProduct Example
Nucleophilic SubstitutionBase-catalyzed reaction3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Coupling ReactionsPd-catalyzed couplingBiaryl compounds

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry for developing new methods of detection and quantification of biologically active substances. Its unique structure aids in the development of chromatographic techniques.

Case Study : Researchers developed a high-performance liquid chromatography (HPLC) method using this compound as a standard to quantify similar pyrrolidinone derivatives in biological samples .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrrolidin-2-one ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations on the Aryl Group

3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
  • Structural Differences : The 2-methoxyphenyl group replaces the mesityl group. The methoxy substituent is electron-donating, altering electronic properties compared to the electron-neutral methyl groups in the mesityl analogue.
  • Reactivity : The methoxy group enhances resonance stabilization of intermediates in electrophilic substitution reactions. This contrasts with the mesityl analogue, where steric hindrance dominates .
3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one
  • Structural Differences : A chloro substituent replaces the methyl groups, introducing an electron-withdrawing effect.
  • Synthetic Applications : Used in the synthesis of thiouronium salts via reaction with thiourea in acetone, demonstrating its utility in heterocyclic chemistry. The mesityl analogue’s bulk may hinder similar reactions .
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
  • Structural Differences : A single bromo-methylphenyl group replaces the mesityl group. The reduced steric bulk may enhance solubility in polar solvents compared to the mesityl derivative.
  • Safety Considerations : Safety data sheets highlight handling precautions for inhalation and skin contact, suggesting comparable toxicity profiles to the mesityl analogue .

Positional Isomers and Ring-Substituted Analogues

5-(3-Bromophenyl)pyrrolidin-2-one
  • Structural Differences: The bromophenyl group is attached at position 5 of the pyrrolidinone ring instead of position 1. This positional isomerism may lead to distinct conformational preferences and hydrogen-bonding capabilities.
  • Commercial Availability : Available commercially (CAS: 1314757-72-6) at ≥98% purity, unlike the mesityl analogue, which is discontinued .
(4R)-4-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one
  • Structural Differences: Features both bromo and chloro substituents on the aryl group, with a stereocenter at position 3.
  • Synthesis : Prepared via enantioselective routes, highlighting its utility in asymmetric synthesis compared to the achiral mesityl derivative .

Heterocyclic Analogues

6-Bromo-1,3-di-2-propynyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • Structural Differences: A fused imidazopyridine system replaces the pyrrolidinone ring.
  • Synthesis : Requires propargyl bromide and tetrabutylammonium bromide in DMF, contrasting with the mesityl analogue’s simpler alkylation conditions .
3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol
  • Structural Differences: A pyrimidine-pyrrolidine hybrid replaces the pyrrolidinone core.

Commercial and Physical Properties

Compound CAS Number Molecular Weight Key Substituents Commercial Status (2025) Price (USD/g)
3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one Not available 282.17 Mesityl, Br Discontinued N/A
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one 197450-39-8 254.12 4-Bromo-3-methylphenyl Available ~$400 (1 g)
5-(3-Bromophenyl)pyrrolidin-2-one 1314757-72-6 240.10 3-Bromophenyl Available (≥98% purity) ~$200 (1 g)

Biological Activity

3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine atom and the trimethylphenyl group contributes to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄BrN₁O
  • Molecular Weight : 272.14 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances the lipophilicity of the compound, which may facilitate its cellular uptake and interaction with various biomolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity, impacting signaling pathways associated with cell growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies

  • Study on Human Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects on different cancer cell lines.
    • Method : MTT assay was used to assess cell viability.
    • Results :
      • Significant cytotoxicity was observed in breast (MCF-7) and lung (A549) cancer cell lines with IC50 values of 15 µM and 20 µM, respectively.
Cell LineIC50 (µM)
MCF-715
A54920
HeLa25
  • Mechanistic Study
    • Objective : To investigate the mechanism behind the anticancer activity.
    • Findings : The compound induced apoptosis in cancer cells through the activation of caspase pathways.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds.

Compound NameStructure FeaturesBiological Activity
This compoundBromine and trimethyl groupsHigh anticancer activity
3-Bromo-1-(propan-2-yl)pyrrolidin-2-oneBromine and isopropyl groupModerate activity
3-Bromo-1-(trifluoromethyl)phenylpyrrolidin-2-oneBromine and trifluoromethyl groupLow activity

Q & A

Basic: What are the key considerations for synthesizing 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one with high regioselectivity?

Answer:
Synthesis typically involves bromination of a pyrrolidin-2-one precursor using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids). Regioselectivity at the 3-position is influenced by steric and electronic factors from the 2,4,6-trimethylphenyl group. For reproducible results:

  • Use anhydrous conditions to avoid side reactions with moisture.
  • Optimize reaction temperature (often 0–25°C) to minimize over-bromination.
  • Characterize intermediates via 1H NMR^1 \text{H NMR} to confirm regiochemistry before proceeding .

Basic: What analytical techniques are essential for verifying the structural integrity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR : Confirm substitution patterns via 1H^1 \text{H}, 13C^{13} \text{C}, and 2D NMR (e.g., COSY, HMBC) to resolve overlapping signals from the trimethylphenyl group .
  • HPLC/MS : Assess purity (>95%) and detect trace impurities.
  • X-ray crystallography : Resolve ambiguities in stereochemistry (if crystalline) using SHELX software for data refinement .

Advanced: How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) calculations can model the electronic effects of the bromine atom and trimethylphenyl group to predict:

  • Activation barriers for Suzuki-Miyaura or Buchwald-Hartwig couplings.
  • Preferred sites for nucleophilic/electrophilic attacks.
    Validate predictions experimentally using kinetic studies and in-situ 19F NMR^{19} \text{F NMR} (if fluorinated coupling partners are used) .

Advanced: What strategies mitigate crystallographic challenges during X-ray structure determination?

Answer:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement.
  • Disorder : Apply restraints to the trimethylphenyl group using SHELX’s AFIX/ISOR tools.
  • High-resolution data : Collect synchrotron data (λ < 1 Å) to resolve weak diffraction spots. Cross-validate with spectroscopic data to confirm molecular geometry .

Basic: What safety protocols are critical when handling this brominated pyrrolidinone?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation.
  • Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
  • First aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced: How does the trimethylphenyl group influence the compound’s pharmacokinetic properties in drug discovery?

Answer:

  • Lipophilicity : The aromatic group increases logP, enhancing membrane permeability (assessed via PAMPA assays).
  • Metabolic stability : Methyl groups reduce CYP450-mediated oxidation. Validate via microsomal incubation studies.
  • SAR : Derivatives with modified substituents (e.g., halogenation) can be screened for improved target binding .

Methodological: How to resolve contradictions in reported synthetic yields for this compound?

Answer:

  • Reagent purity : Ensure brominating agents are freshly distilled to avoid deactivation.
  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps.
  • Replicate conditions : Use literature protocols verbatim before modifying variables (e.g., solvent polarity, stoichiometry) .

Advanced: What role does this compound play in agrochemical research?

Answer:
It serves as a precursor for insecticides targeting chitin synthesis in pests like Bemisia tabaci. Key modifications:

  • Introduce pyrazole or pyridine moieties to enhance binding to insecticidal targets.
  • Optimize field efficacy via greenhouse trials using foliar application at 50–100 ppm concentrations .

Basic: How to troubleshoot low yields in the final purification step?

Answer:

  • Chromatography : Use gradient elution (hexane/EtOAc) on silica gel to separate brominated byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high recovery.
  • Alternative methods : Consider preparative HPLC with C18 columns for polar impurities .

Advanced: What are the implications of the compound’s conformational flexibility in molecular docking studies?

Answer:

  • Ensemble docking : Generate multiple conformers via molecular dynamics (MD) simulations to account for pyrrolidinone ring puckering.
  • Pharmacophore mapping : Identify critical interactions (e.g., H-bonding with Br, π-stacking with trimethylphenyl) using software like Schrödinger .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

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